Dihydrogrisorixin
Description
Dihydrogrisorixin is a hydrogenated derivative of the carboxylic ionophore grisorixin, a naturally occurring antibiotic known for its potassium (K⁺) ion transport properties. Structurally, this compound retains the core framework of grisorixin but features reduced double bonds due to hydrogenation, which alters its ion-binding selectivity and efficacy . This compound has been studied extensively in mitochondrial ion transport models, where it demonstrates moderate K⁺-selective ionophoric activity, albeit with reduced discrimination power compared to its parent compound . Its molecular formula and structural details are cataloged under CAS No. 82209-76-5, with systematic names reflecting its tetracyclic oxepin-based architecture .
Properties
CAS No. |
71641-04-8 |
|---|---|
Molecular Formula |
C40H70O10 |
Molecular Weight |
711 g/mol |
IUPAC Name |
2-[6-[[2-[5-[5-(1,5-dihydroxy-2,4-dimethylhexyl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid |
InChI |
InChI=1S/C40H70O10/c1-21-12-13-29(46-35(21)26(6)37(43)44)18-30-19-31(45-11)27(7)40(48-30)25(5)20-39(10,50-40)33-14-15-38(9,49-33)36-24(4)17-32(47-36)34(42)23(3)16-22(2)28(8)41/h21-36,41-42H,12-20H2,1-11H3,(H,43,44) |
InChI Key |
DIKCYDIVLAXNHG-UHFFFAOYSA-N |
SMILES |
CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C(C(C)CC(C)C(C)O)O)C)C)C)OC |
Canonical SMILES |
CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C(C(C)CC(C)C(C)O)O)C)C)C)OC |
Synonyms |
dihydrogrisorixin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison Table
| Compound | Parent Compound | Structural Modification | K⁺ Selectivity | Ionophoric Activity | K⁺-Glutamate Efflux in Mitochondria |
|---|---|---|---|---|---|
| Grisorixin | None | Native structure | High | High | Significant efflux |
| Alborixin | None | Native structure | High | High | Significant efflux |
| This compound | Grisorixin | Partial hydrogenation | Moderate | Reduced | Moderate efflux |
| Hexahydroalborixin | Alborixin | Extensive hydrogenation | None | None | No efflux |
Key Findings from Comparative Studies
Grisorixin vs. This compound Grisorixin exhibits strong selectivity for K⁺ over other alkali cations, facilitating efficient K⁺-glutamate efflux in rat liver mitochondria. this compound, while retaining ionophoric activity, shows a 30–50% reduction in K⁺ discrimination power. This is attributed to conformational changes from hydrogenation, which weaken cation binding . In mitochondrial studies, this compound induces moderate K⁺ efflux, followed by compensatory glutamate loss to maintain charge balance. This two-step process is less efficient than with grisorixin .
Alborixin vs. Hexahydroalborixin Alborixin, like grisorixin, is a potent K⁺ ionophore. Hexahydroalborixin, its fully hydrogenated derivative, loses all ion-binding capacity due to structural disruption, rendering it inactive in mitochondrial assays .
Mechanistic Implications The partial activity of this compound underscores the importance of unsaturated bonds in grisorixin’s ion-binding pocket. Hydrogenation likely rigidifies the molecule, reducing flexibility required for optimal cation coordination . Complete hydrogenation in hexahydroalborixin obliterates the ionophoric function, emphasizing the critical role of native structural motifs in alborixin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
